N-ethyl-4-methylphthalazin-1-amine
Overview
Description
N-ethyl-4-methylphthalazin-1-amine is a chemical compound with the CAS Number: 1153149-63-3 . It has a molecular weight of 187.24 and its IUPAC name is N-ethyl-4-methyl-1-phthalazinamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3/c1-3-12-11-10-7-5-4-6-9 (10)8 (2)13-14-11/h4-7H,3H2,1-2H3, (H,12,14) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Biomarker Applications
- Human Urinary Carcinogen Metabolites : A review on the measurement of human urinary carcinogen metabolites offers insights into practical approaches for obtaining significant information about tobacco and cancer. It discusses the utility of assays to provide information about carcinogen dose, exposure differentiation, and metabolism in humans, which could be analogous to studying metabolites of N-ethyl-4-methylphthalazin-1-amine for potential toxicological assessments (Hecht, 2002).
Food Preservation and Agriculture
- 1-Methylcyclopropene on Fruits and Vegetables : The application of 1-methylcyclopropene (1-MCP) demonstrates the role of chemical compounds in extending the shelf life of fruits and vegetables, highlighting the potential for this compound in similar agricultural or food preservation applications, assuming it shares or could be attributed similar properties (Watkins, 2006).
Advanced Oxidation Processes
- Degradation of Nitrogen-Containing Hazardous Compounds : A review emphasizes the role of advanced oxidation processes in degrading nitrogen-containing compounds, suggesting a potential avenue for the environmental remediation of waste or pollutants related to this compound (Bhat & Gogate, 2021).
Environmental Impact and Toxicology
- Environmental Pollutants and Male Infertility : Research discusses the impact of environmental pollutants on male fertility, providing a context for investigating the toxicological effects of this compound, especially if it acts as an endocrine disruptor similar to other chemicals discussed in the study (Lagos-Cabré & Moreno, 2012).
Analytical Chemistry and Biochemistry
- Determination of Total Dissolved Free Primary Amines in Seawater : This study reviews methods for determining total dissolved free primary amines in seawater by fluorescence, which could be relevant for analyzing environmental samples containing this compound or its derivatives (Aminot & Kérouel, 2006).
Safety and Hazards
Properties
IUPAC Name |
N-ethyl-4-methylphthalazin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-3-12-11-10-7-5-4-6-9(10)8(2)13-14-11/h4-7H,3H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPOAWCOWJDEGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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